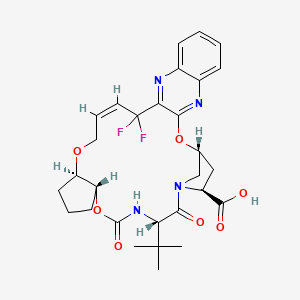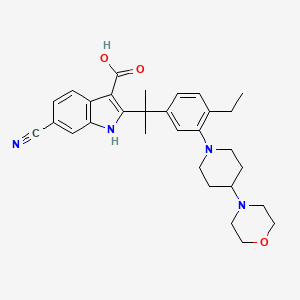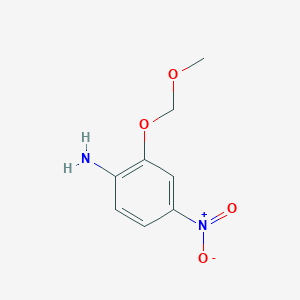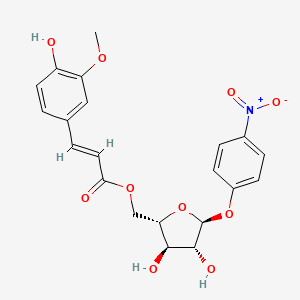
3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Overview
Description
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, also known as MIMTFBA, is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a derivative of benzoic acid and is a white, crystalline solid with a molecular weight of 230.2 g/mol. MIMTFBA has been used in the synthesis of various compounds due to its unique structure and properties, and it has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
A novel series of imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid derivatives, were synthesized using coupling agents and investigated for their antimicrobial activity. These compounds showed potent bioactivity against pathogenic fungi and moderate activity against certain gram-negative bacteria, highlighting their potential in antimicrobial research (Dahiya, 2008).
Coordination Polymers and Properties
Research on coordination polymers based on imidazole derivatives demonstrated the synthesis of two compounds under hydrothermal conditions. These compounds were characterized by their structural and luminescent properties, providing insights into the applications of imidazole-based ligands in the development of materials with unique properties (He et al., 2020).
Corrosion Inhibition
The corrosion inhibition properties of imidazole derivatives for mild steel in sulfuric acid were assessed. This study revealed the efficacy of these compounds as corrosion inhibitors, based on various analytical techniques. The findings contribute to the development of new materials for protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Green Synthesis Catalysts
Imidazole derivatives have been utilized as catalysts in green, one-pot, solvent-free synthesis processes. Such applications demonstrate the versatility of imidazole-based compounds in promoting efficient chemical reactions, aligning with the principles of green chemistry (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Metal-Free Oxidation Catalysis
A study on the metal-free oxidation depolymerization of lignin and lignin model compounds using an ionic liquid highlighted the role of imidazole-based compounds in promoting radical reactions. This research provides a route towards the development of sustainable processes for lignin valorization (Yang et al., 2015).
properties
IUPAC Name |
3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-5-16-6-17(7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUKVFTTLTIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)





![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)



![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)